![molecular formula C11H10N2O B14594798 3,3a,4,9-Tetrahydro-2H-pyrrolo[2,3-b]quinolin-2-one CAS No. 61164-74-7](/img/structure/B14594798.png)
3,3a,4,9-Tetrahydro-2H-pyrrolo[2,3-b]quinolin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3a,4,9-Tetrahydro-2H-pyrrolo[2,3-b]quinolin-2-one is a nitrogen-containing heterocyclic compound. This compound is part of the pyrroloquinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. The structure consists of a fused pyrrole and quinoline ring system, which contributes to its unique chemical properties and potential therapeutic uses.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3a,4,9-Tetrahydro-2H-pyrrolo[2,3-b]quinolin-2-one typically involves multi-step processes. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the preparation might start with the formation of pyrrole-derived α,β-alkynyl ketones, followed by Sonogashira cross-coupling to introduce various groups into the alkyne. Subsequent steps may involve the reaction of these intermediates with hydrazine monohydrate to form pyrazoles, which are then cyclized using gold catalysis and finally cyclized again using sodium hydride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods mentioned above, focusing on yield, purity, and cost-effectiveness.
化学反応の分析
Types of Reactions
3,3a,4,9-Tetrahydro-2H-pyrrolo[2,3-b]quinolin-2-one can undergo various chemical reactions, including:
Reduction: This involves the addition of hydrogen atoms, often using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds.
科学的研究の応用
3,3a,4,9-Tetrahydro-2H-pyrrolo[2,3-b]quinolin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic uses, particularly in the development of new drugs.
作用機序
The mechanism of action of 3,3a,4,9-Tetrahydro-2H-pyrrolo[2,3-b]quinolin-2-one is not fully understood. it is believed to interact with various molecular targets and pathways, including enzymes and receptors involved in biological processes. For example, some derivatives of this compound have been shown to inhibit specific enzymes, which could explain their biological activities .
類似化合物との比較
Similar Compounds
Pyrrolo[1,2-a]pyrazine: Known for its antibacterial, antifungal, and antiviral activities.
5H-pyrrolo[2,3-b]pyrazine: Exhibits kinase inhibition activity.
6H-pyrrolo[3,4-b]pyrazine: Another member of the pyrrolopyrazine family with distinct biological activities.
Uniqueness
3,3a,4,9-Tetrahydro-2H-pyrrolo[2,3-b]quinolin-2-one is unique due to its specific ring structure and the potential for diverse chemical modifications. This makes it a valuable scaffold for drug discovery and development, offering opportunities to create new compounds with tailored biological activities.
特性
CAS番号 |
61164-74-7 |
|---|---|
分子式 |
C11H10N2O |
分子量 |
186.21 g/mol |
IUPAC名 |
1,3,3a,4-tetrahydropyrrolo[2,3-b]quinolin-2-one |
InChI |
InChI=1S/C11H10N2O/c14-10-6-8-5-7-3-1-2-4-9(7)12-11(8)13-10/h1-4,8H,5-6H2,(H,12,13,14) |
InChIキー |
IPCFFLKPRPYHNS-UHFFFAOYSA-N |
正規SMILES |
C1C2CC(=O)NC2=NC3=CC=CC=C31 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


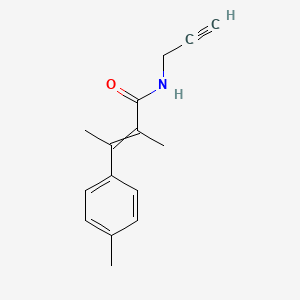

![5-[(4-Chlorophenyl)methyl]-3,3-dimethylcyclohexan-1-one](/img/structure/B14594736.png)
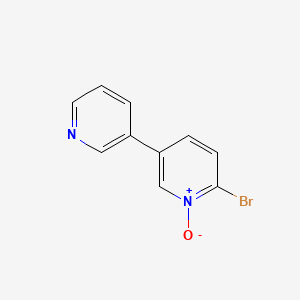
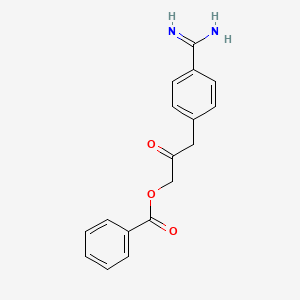

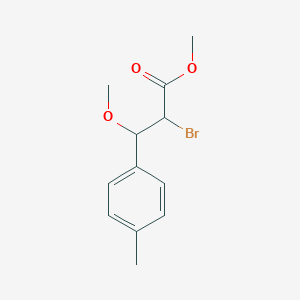
![Benzene, 1-[[bis(4-methylphenyl)phenylmethyl]thio]-2-methyl-](/img/structure/B14594763.png)


![2-[3-(Trifluoromethyl)phenyl]tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione](/img/structure/B14594794.png)
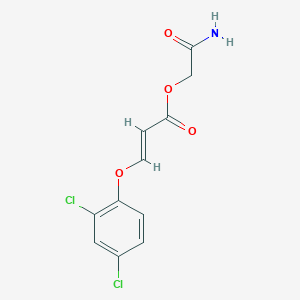
![Methanone, [1-methyl-2-(1-pyrrolidinyl)-1H-inden-3-yl]phenyl-](/img/structure/B14594805.png)

